molecular formula C21H25N5 B2836868 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890889-69-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2836868
CAS No.: 890889-69-7
M. Wt: 347.466
InChI Key: TYVIPIDQDKTPEB-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H25N5 and its molecular weight is 347.466. The purity is usually 95%.
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Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 890889-69-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5C_{21}H_{25}N_{5}, with a molecular weight of 347.5 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H25N5
Molecular Weight347.5 g/mol
CAS Number890889-69-7

Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of various enzymatic pathways. Notably, pyrazolo[3,4-d]pyrimidines have been found to act as inhibitors of specific kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory activity against various enzymes. For instance, it has been shown to inhibit butyrylcholinesterase (BChE) with an IC50 value comparable to known inhibitors like physostigmine. This suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays, the compound demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Study 1: Enzyme Inhibition Profile

A recent study evaluated the enzyme inhibition profile of the compound against several targets:

EnzymeIC50 (μM)Reference
Butyrylcholinesterase (BChE)46.42
Acetylcholinesterase (AChE)157.31

This data highlights the compound's potential as a dual inhibitor for cholinesterases.

Study 2: Anticancer Efficacy

In another investigation focusing on its anticancer activity:

Cell LineIC50 (μM)Effect
MCF-7 (Breast Cancer)12.5Cytotoxic
HeLa (Cervical Cancer)15.0Cytotoxic
Normal Fibroblasts>100Non-cytotoxic

These findings suggest that the compound may selectively target cancer cells while exhibiting low toxicity to normal cells.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-15-8-9-18(12-16(15)2)26-21-19(13-25-26)20(23-14-24-21)22-11-10-17-6-4-3-5-7-17/h6,8-9,12-14H,3-5,7,10-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVIPIDQDKTPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.